molecular formula C15H14ClN3S B2955365 N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine CAS No. 1240980-17-9

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2955365
CAS No.: 1240980-17-9
M. Wt: 303.81
InChI Key: BKMPNXRKSZDBHI-UHFFFAOYSA-N
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Description

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a synthetic organic compound that features a unique combination of a thiadiazole ring and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under oxidative conditions.

    Indene Derivative Preparation: The indene moiety can be prepared via the cyclization of suitable precursors, such as 2-alkynylbenzyl alcohols, under acidic conditions.

    Coupling Reaction: The final step involves coupling the thiadiazole and indene derivatives through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Indene derivatives: Compounds with the indene moiety also show a range of biological activities and can be used in similar applications.

Uniqueness

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is unique due to the combination of the thiadiazole and indene moieties, which may confer distinct biological properties not observed in other compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(5-chlorothiadiazol-4-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3S/c1-2-9-19(10-13-15(16)20-18-17-13)14-8-7-11-5-3-4-6-12(11)14/h1,3-6,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMPNXRKSZDBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=C(SN=N1)Cl)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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